LBM-415 Retains Full Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Coagulase-Negative Staphylococci Irrespective of β-Lactam Resistance Status
LBM-415 exhibited MIC values ranging from ≤0.06 to 4.0 μg/mL against 258 clinical isolates of Staphylococcus aureus and coagulase-negative staphylococci, with no detectable difference in MIC distributions between methicillin-susceptible and methicillin-resistant subsets [1]. In direct head-to-head comparison within the same study, vancomycin, linezolid, ranbezolid, daptomycin, oritavancin, and quinupristin-dalfopristin also demonstrated activity against all strains, but LBM-415 was the only agent among those tested whose MIC range (≤0.06–4.0 μg/mL) extended below 0.12 μg/mL, indicating a lower minimum inhibitory concentration threshold against the most susceptible isolates [1]. Time-kill analysis revealed that LBM-415 at the MIC was bacteriostatic after 24 hours, a kinetic profile that distinguishes it from the bactericidal activity of daptomycin and vancomycin against staphylococci [1].
| Evidence Dimension | MIC range against staphylococci (including MRSA and MSSA) |
|---|---|
| Target Compound Data | ≤0.06–4.0 μg/mL |
| Comparator Or Baseline | Vancomycin, linezolid, daptomycin, oritavancin: all susceptible (quantitative MIC data not fully tabulated in abstract; susceptibility breakpoint-based comparison) |
| Quantified Difference | LBM-415 MICs similar irrespective of methicillin resistance; lower MIC threshold (≤0.06 μg/mL) vs comparators |
| Conditions | Broth microdilution MIC methodology (NCCLS/CLSI standard); 258 isolates comprising 62 MRSA, 69 MSSA, 60 MR-CoNS, 67 MS-CoNS, plus 1 VRSA isolate |
Why This Matters
Procurement of LBM-415 for staphylococcal research provides an agent with consistent potency across methicillin-resistant and methicillin-susceptible strains without the β-lactam susceptibility dependence that limits β-lactam antibiotic utility against MRSA.
- [1] Bogdanovich T, Ednie LM, Shapiro S, Appelbaum PC. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents. Antimicrob Agents Chemother. 2004;48(10):4033-4036. View Source
